Hidrocloruro de Desetilamiodarona

Descripción general

Descripción

N-Desetilamiodarona (clorhidrato) es un metabolito activo principal del fármaco antiarrítmico amiodarona. Se forma a través de la N-desmetilación de la amiodarona por las enzimas citocromo P450 3A4. Este compuesto es conocido por su significativa actividad farmacológica, particularmente en el contexto de las arritmias cardíacas .

Aplicaciones Científicas De Investigación

N-Desetilamiodarona (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

N-Desetilamiodarona (clorhidrato) ejerce sus efectos principalmente al bloquear los canales de iones de potasio, lo que prolonga la fase de repolarización del potencial de acción cardíaco. Esta acción aumenta la duración del potencial de acción y el período refractario efectivo de las células cardíacas, estabilizando así el ritmo cardíaco. Además, también puede bloquear los canales de iones de sodio y antagonizar los receptores alfa y beta adrenérgicos, contribuyendo a sus efectos antiarrítmicos .

Compuestos similares:

Amiodarona: El compuesto original del que se deriva N-Desetilamiodarona (clorhidrato).

Di-desetilamiodarona: Otro metabolito de la amiodarona, formado a través de una desmetilación adicional.

Singularidad: N-Desetilamiodarona (clorhidrato) es única en su formación específica a través de la N-desmetilación de la amiodarona y su papel significativo como metabolito activo. Su perfil farmacológico, particularmente su capacidad para bloquear los canales de iones de potasio y prolongar el potencial de acción cardíaco, lo distingue de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Desethyl Amiodarone Hydrochloride interacts with various enzymes and proteins within the cell. It has been shown to inhibit major cytoprotective kinases such as ERK and Akt . This inhibition may contribute to its cell death-inducing effects .

Cellular Effects

Desethyl Amiodarone Hydrochloride has been found to induce apoptosis in T24 human bladder cancer cells . It activates the collapse of mitochondrial membrane potential and induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation . It also shifts the Bax/Bcl-2 ratio to initiate apoptosis .

Molecular Mechanism

The molecular mechanism of Desethyl Amiodarone Hydrochloride involves several pathways. It induces apoptosis by shifting the Bax/Bcl-2 ratio, inducing AIF nuclear translocation, and activating PARP-1 cleavage and caspase-3 activation . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), indicating its possible inhibitory effect on metastatic potential .

Temporal Effects in Laboratory Settings

Desethyl Amiodarone Hydrochloride’s effects over time in laboratory settings have been studied using single-cell printing-liquid vortex capture-mass spectrometry (SCP-LVC-MS). This method allows for the quantitative measurement of the intracellular concentrations of the compound in single cells across several incubation concentrations .

Dosage Effects in Animal Models

While specific studies on Desethyl Amiodarone Hydrochloride’s dosage effects in animal models are limited, it’s known that its parent compound, amiodarone, and its metabolites have variable effects depending on the dosage .

Metabolic Pathways

Desethyl Amiodarone Hydrochloride is involved in several metabolic pathways. It is a metabolite of amiodarone, and its formation involves the action of cytochrome P450 3A .

Subcellular Localization

Its effects on the mitochondrial membrane potential suggest that it may localize to the mitochondria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-Desetilamiodarona (clorhidrato) típicamente implica la N-desmetilación de la amiodarona. Este proceso es catalizado por las enzimas citocromo P450 3A4. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y temperaturas controladas para asegurar la conversión eficiente de la amiodarona a su forma desetilada .

Métodos de producción industrial: La producción industrial de N-Desetilamiodarona (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de biorreactores grandes donde la reacción enzimática se lleva a cabo bajo condiciones optimizadas para maximizar el rendimiento y la pureza. El producto se purifica luego a través de diversas técnicas cromatográficas para obtener el compuesto final en su forma de clorhidrato .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Desetilamiodarona (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Esta reacción implica la ganancia de electrones, lo que lleva a la formación de derivados reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo conduciendo a la formación de varios derivados sustituidos

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y varios agentes oxidantes bajo condiciones controladas.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio en condiciones anhidras.

Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos en condiciones de solvente apropiadas

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados hidroxilados, reducidos y sustituidos de N-Desetilamiodarona (clorhidrato), cada uno con propiedades farmacológicas distintas .

Comparación Con Compuestos Similares

Amiodarone: The parent compound from which N-Desethylamiodarone (hydrochloride) is derived.

Di-desethylamiodarone: Another metabolite of amiodarone, formed through further demethylation.

Uniqueness: N-Desethylamiodarone (hydrochloride) is unique in its specific formation through the N-demethylation of amiodarone and its significant role as an active metabolite. Its pharmacological profile, particularly its ability to block potassium ion channels and prolong the cardiac action potential, distinguishes it from other similar compounds .

Actividad Biológica

Desethyl amiodarone hydrochloride (DEA) is a significant metabolite of amiodarone, a widely used antiarrhythmic agent. Understanding the biological activity of DEA is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, highlighting DEA's pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Amiodarone and Desethyl Amiodarone

Amiodarone is classified as a class III antiarrhythmic agent, primarily utilized for managing various cardiac arrhythmias. Its pharmacological effects include prolongation of the action potential duration and repolarization time in cardiac tissues, achieved through multiple mechanisms, including potassium channel blockade and interaction with sodium and calcium channels . DEA, the principal metabolite of amiodarone, retains antiarrhythmic properties and contributes to the drug's overall efficacy.

Pharmacokinetics

The pharmacokinetic profile of DEA is characterized by extensive tissue distribution and long half-life. Key pharmacokinetic parameters include:

- Bioavailability : Amiodarone exhibits variable bioavailability (20-80%), influenced by enterohepatic circulation .

- Volume of Distribution : The volume of distribution for amiodarone is approximately 60 L/kg, with DEA showing even higher concentrations in tissues .

- Half-Life : The terminal half-life of DEA can range from 9 to 77 days, reflecting its prolonged presence in the body due to lipophilic properties .

Table 1: Pharmacokinetic Parameters of Desethyl Amiodarone

| Parameter | Value |

|---|---|

| Bioavailability | 20-80% |

| Volume of Distribution | ~60 L/kg |

| Terminal Half-Life | 9-77 days |

| Protein Binding | ~96% |

DEA exhibits multiple mechanisms that contribute to its biological activity:

- Ion Channel Modulation : Similar to amiodarone, DEA affects potassium channels, leading to prolonged cardiac action potentials and refractory periods. This mechanism is vital for its antiarrhythmic effects.

- Autonomic Nervous System Interaction : DEA may influence autonomic tone by modulating sympathetic activity, thereby impacting heart rate and conduction .

- Tissue Deposition : Research indicates that both amiodarone and DEA accumulate in various tissues, including adipose tissue, liver, and lungs. This deposition can lead to ultrastructural changes typical of lipidosis in affected tissues .

Clinical Implications

The clinical relevance of DEA is highlighted by its pharmacodynamic properties:

- Efficacy in Arrhythmias : Studies have shown that DEA maintains significant antiarrhythmic activity, contributing to the overall therapeutic effects observed with amiodarone treatment.

- Adverse Effects : The accumulation of DEA in tissues can lead to adverse reactions similar to those associated with amiodarone therapy, including thyroid dysfunction and pulmonary toxicity .

Case Studies

A study involving patients treated with amiodarone revealed high concentrations of both amiodarone and DEA in cardiac tissues. The mean cardiac tissue concentrations were significantly elevated compared to plasma levels, indicating extensive tissue uptake . Another case highlighted the relationship between prolonged DEA exposure and increased risk of drug-induced adverse effects, emphasizing the importance of monitoring in patients receiving long-term therapy.

Propiedades

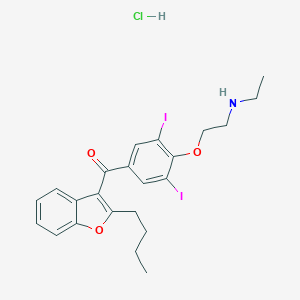

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPMJVGWGJLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242099 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96027-74-6 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthesis method for Desethylamiodarone Hydrochloride according to the provided research?

A1: The research article [] describes a straightforward synthesis of Desethylamiodarone Hydrochloride. The free base of Amiodarone reacts with 1-Chloroethyl chloroformate in Toluene to yield Desethylamiodarone. This intermediate is then easily purified and converted to Desethylamiodarone Hydrochloride.

Q2: Why is the purification of Desethylamiodarone highlighted in the research?

A2: The article [] emphasizes the ease of purification for Desethylamiodarone, suggesting that previous methods might have encountered difficulties in this step. This improved purification process contributes to obtaining a higher purity compound for potential research and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.